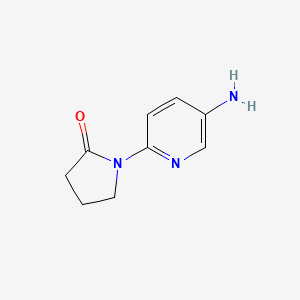
1-(5-Aminopyridin-2-yl)pyrrolidin-2-one
Übersicht
Beschreibung
1-(5-Aminopyridin-2-yl)pyrrolidin-2-one is a chemical compound with the CAS Number: 1354223-61-2 . It has a molecular weight of 177.21 . The IUPAC name for this compound is 1-(5-aminopyridin-2-yl)pyrrolidin-2-one . The InChI code for this compound is 1S/C9H11N3O/c10-7-3-4-8(11-6-7)12-5-1-2-9(12)13/h3-4,6H,1-2,5,10H2 .
Molecular Structure Analysis
The molecular structure of 1-(5-Aminopyridin-2-yl)pyrrolidin-2-one can be represented by the InChI code 1S/C9H11N3O/c10-7-3-4-8(11-6-7)12-5-1-2-9(12)13/h3-4,6H,1-2,5,10H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(5-Aminopyridin-2-yl)pyrrolidin-2-one include a molecular weight of 177.21 . More detailed properties such as melting point, boiling point, and density were not found in the search results .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
1-(5-Aminopyridin-2-yl)pyrrolidin-2-one and its derivatives are primarily explored in the context of synthesis and medicinal chemistry. The compound is a significant component in the synthesis of various heterocyclic compounds, often utilized for their potential medicinal properties. For example, Smaliy et al. (2011) developed a novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a rigid diamine with significant medicinal chemistry applications, using a method involving pyrrolylpyridine, which can be prepared from 3-aminopyridine (Smaliy et al., 2011).
Supramolecular Chemistry
In supramolecular chemistry, derivatives of 1-(5-Aminopyridin-2-yl)pyrrolidin-2-one have been used to create bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents. Aakeröy et al. (2007) synthesized a series of these reagents and characterized them using single-crystal X-ray crystallography, highlighting their utility in creating hydrogen-bond donors and acceptors (Aakeröy et al., 2007).
Development of Antibacterial Agents
The compound has also been investigated for its potential in developing antibacterial agents. Bogdanowicz et al. (2013) utilized 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, derived from a similar compound, to synthesize new cyanopyridine derivatives, which were evaluated for their antimicrobial activity against various bacteria (Bogdanowicz et al., 2013).
Computational Chemistry and Molecular Characterization
In computational chemistry, derivatives of this compound are used to study molecular structures and properties. For instance, Boobalan et al. (2014) conducted a detailed vibrational analysis of a Mannich base derivative, 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione, using experimental and computational methods to explore its antioxidant activity (Boobalan et al., 2014).
Coordination Chemistry
In coordination chemistry, derivatives of 1-(5-Aminopyridin-2-yl)pyrrolidin-2-one have been synthesized and utilized as ligands. Halcrow (2005) reviewed the synthesis of 2,6-di(pyrazol-1-yl)pyridine and related ligands, highlighting their complex chemistry and applications in luminescent lanthanide compounds and iron complexes (Halcrow, 2005).
Eigenschaften
IUPAC Name |
1-(5-aminopyridin-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-7-3-4-8(11-6-7)12-5-1-2-9(12)13/h3-4,6H,1-2,5,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTAHSGYOMWHKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Aminopyridin-2-yl)pyrrolidin-2-one | |
CAS RN |
1354223-61-2 | |
| Record name | 1-(5-aminopyridin-2-yl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Methoxypyrimidin-2-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2757348.png)
![3-Cyclopropylidene-8-(6-methoxypyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2757350.png)
![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-N-(pyridin-2-yl)prop-2-enamide](/img/structure/B2757351.png)
![8-fluoro-2-(6-oxo-1,4,5,6-tetrahydropyridazine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2757355.png)
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B2757357.png)
![N-ethyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B2757358.png)
![N-ethyl-N-[3-(9-fluorenylideneamino)oxy-2-hydroxypropyl]-4-methylbenzenesulfonamide](/img/structure/B2757359.png)


![N-(2-methoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2757365.png)
![5-ethyl-3-(4-methoxy-2-methylphenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2757366.png)

![N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide](/img/structure/B2757368.png)
